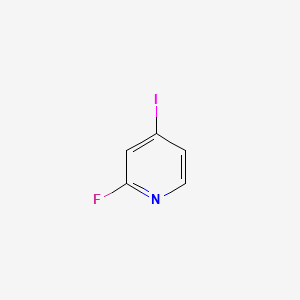

2-Fluoro-4-iodopyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-5-3-4(7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPRIAVYIGHFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427514 | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-70-8 | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-iodopyridine (CAS: 22282-70-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-iodopyridine, a key building block in medicinal chemistry, organic synthesis, and materials science. The document details its physicochemical properties, synthesis, key reactions, and diverse applications. Special emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. This guide aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and the development of novel chemical entities.

Physicochemical Properties

This compound is a halogenated pyridine derivative that presents as a white to light yellow crystalline solid.[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom, imparts distinct reactivity and makes it a versatile intermediate in synthetic chemistry.[2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22282-70-8 | [2][4] |

| Molecular Formula | C₅H₃FIN | [4] |

| Molecular Weight | 222.99 g/mol | [4] |

| Appearance | White to light yellow crystal | [1] |

| Melting Point | 57 °C | [2] |

| Boiling Point | 223.0 ± 20.0 °C at 760 mmHg | [2] |

| Density | 2.0 ± 0.1 g/cm³ | |

| Solubility | Soluble in Methanol | |

| Purity | ≥ 98% (GC) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, including halogenation and metal-catalyzed cross-coupling methods.[3] A common and practical approach involves a Sandmeyer-type reaction, starting from a readily available aminopyridine precursor. The following is a detailed experimental protocol adapted from established procedures for similar compounds.[5]

Experimental Protocol: Synthesis via Sandmeyer-Type Reaction

This protocol outlines the diazotization of 2-fluoro-4-aminopyridine followed by an iodination reaction.

Materials:

-

2-Fluoro-4-aminopyridine

-

Sulfuric Acid (concentrated)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Dichloromethane (CH₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice-salt bath

-

Standard laboratory glassware and equipment

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add a calculated amount of concentrated sulfuric acid to deionized water, ensuring the temperature is maintained below 10 °C in an ice-salt bath.

-

To this cooled acidic solution, add 2-fluoro-4-aminopyridine portion-wise, ensuring the temperature remains below 10 °C.

-

Cool the resulting solution to 0-5 °C.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization, forming the diazonium salt intermediate.

-

-

Iodination:

-

Prepare a solution of potassium iodide in deionized water.

-

Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

-

Key Reactions and Applications

This compound is a versatile building block due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.

Palladium-Catalyzed Cross-Coupling Reactions

This selective reactivity makes this compound an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound readily couples with various boronic acids or esters in the presence of a palladium catalyst and a base to yield 2-fluoro-4-substituted pyridines.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroaryl-boronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications

The versatility of this compound as a synthetic intermediate has led to its use in several key areas:

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of antiviral and anticancer agents.[1][2] The introduction of the fluoropyridine moiety can enhance metabolic stability and binding affinity of drug candidates.

-

Agrochemicals: It is utilized in the formulation of pesticides and herbicides, where the fluorine and iodine atoms can contribute to the efficacy and stability of the active compounds.[1]

-

Materials Science: The electronic properties of the fluoropyridine ring make this compound a valuable precursor for the synthesis of functional materials such as conductive polymers and organic semiconductors for applications in organic electronics.[3]

Spectral Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, with characteristic coupling patterns influenced by both the fluorine and the adjacent protons.

-

¹³C NMR: PubChem indicates the availability of ¹³C NMR data for this compound.[4] The spectrum will show five signals for the pyridine ring carbons, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR will show a single resonance, with coupling to the adjacent protons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching frequencies for the aromatic ring, as well as C-N and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound (222.9294 g/mol ).[4] The fragmentation pattern will be influenced by the presence of the iodine and fluorine atoms.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and serious eye irritation, and may cause respiratory irritation.[4] Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct physicochemical properties and the differential reactivity of its halogen substituents provide chemists with a powerful tool for the construction of complex molecules with applications spanning from pharmaceuticals to materials science. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodopyridine is a halogenated pyridine derivative that serves as a critical building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1][2][3] Its unique molecular structure, featuring both a fluorine and an iodine atom on the pyridine ring, imparts distinct reactivity that makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) for antiviral and anticancer agents.[1][2][3] This guide provides a detailed overview of the core physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates its role in synthetic chemistry.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in laboratory and industrial settings. These properties dictate storage conditions, reaction parameters, and safety protocols.

| Property | Value | Source(s) |

| CAS Number | 22282-70-8 | [1][2] |

| Molecular Formula | C₅H₃FIN | [1][2][4] |

| Molecular Weight | 222.99 g/mol | [1][4][5] |

| Appearance | White to light yellow crystal/solid | [1] |

| Melting Point | 57 - 58 °C | [2][5] |

| Boiling Point | 223 °C at 760 mmHg | [2] |

| Density | 2.046 g/cm³ | [2] |

| Flash Point | 88.6 °C | [2] |

| Refractive Index | 1.599 | [2] |

| Purity | ≥ 98% | [1] |

| Solubility | Soluble in Methanol | [5] |

| Storage Conditions | Store at 0-8 °C in a cool, dry place | [1][2] |

Reactivity and Applications

This compound's utility stems from the differential reactivity of its halogen substituents. The iodine atom is a versatile handle for various cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are instrumental in forming new carbon-carbon bonds.[3] This allows for the construction of complex molecular scaffolds. The fluorine atom can influence the electronic properties of the pyridine ring, enhance metabolic stability, and improve the lipid solubility of the final compound, which are desirable traits in drug design.[3]

Its primary application is as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.[1][2] The ability to selectively functionalize the molecule at the 4-position via the iodo group makes it a preferred choice for chemists in drug discovery and development.[1]

Typical Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures. While specific instrument parameters may vary, the fundamental methodologies are well-established.

1. Melting Point Determination:

-

Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid.

-

Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube with a thermometer.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

2. Boiling Point Determination:

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed.

-

Apparatus: Distillation apparatus, including a boiling flask, condenser, thermometer, and collection flask. A vacuum pump and manometer are required for vacuum distillation.

-

Procedure:

-

The compound is placed in the boiling flask with boiling chips.

-

The apparatus is assembled, and if necessary, a vacuum is applied.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

3. Density Measurement:

-

Principle: Density is the mass of a substance per unit volume. For a solid, this can be determined using a pycnometer or by displacement.

-

Apparatus: A pycnometer (a flask with a specific, known volume) and an analytical balance.

-

Procedure:

-

The mass of the empty, dry pycnometer is measured.

-

The pycnometer is filled with a non-reactive liquid of known density (e.g., ethanol) in which the solid is insoluble, and its mass is measured.

-

A known mass of this compound is added to the empty pycnometer.

-

The pycnometer is then filled with the same non-reactive liquid, and the total mass is measured.

-

The volume of the solid is calculated by the displacement of the liquid, and the density is determined by dividing the mass of the solid by its calculated volume.

-

Logical Workflow: Role in Synthesis

This compound is a key intermediate in multi-step synthetic pathways. Its most common application involves a cross-coupling reaction where the iodo group is substituted. The following diagram illustrates a generalized Suzuki coupling reaction, a widely used method in pharmaceutical synthesis.

Caption: Generalized workflow for a Suzuki coupling reaction using this compound.

References

An In-depth Technical Guide to 2-Fluoro-4-iodopyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodopyridine is a halogenated pyridine derivative that serves as a critical building block in modern organic synthesis. Its unique structure, featuring both a fluorine and an iodine substituent, provides orthogonal reactivity that is highly valued in the synthesis of complex molecules. The strategic placement of these halogens makes it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

The fluorine atom can enhance the metabolic stability and modify the lipophilicity of a target molecule, which are crucial parameters in drug design.[4] Simultaneously, the iodine atom acts as a versatile handle for carbon-carbon bond formation, most notably in metal-catalyzed cross-coupling reactions.[2][4] This guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for a common synthetic application, and a visual workflow for researchers in the field.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for handling, reaction setup, and characterization.

| Property | Value | Reference(s) |

| Molecular Weight | 222.99 g/mol | [5][6] |

| Molecular Formula | C₅H₃FIN | [1][2][5] |

| CAS Number | 22282-70-8 | [1][2] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Melting Point | 57 °C | [1] |

| Boiling Point | 223 °C at 760 mmHg | [1] |

| Density | 2.046 g/cm³ | [1] |

| IUPAC Name | This compound | [5] |

| Purity (Typical) | ≥ 98% | [1][2] |

Synthetic Applications & Experimental Protocol

This compound is extensively used as a precursor in cross-coupling reactions to construct more complex molecular architectures. The iodine atom at the 4-position is particularly susceptible to reactions like Suzuki, Stille, and Sonogashira couplings, providing a robust method for introducing aryl, vinyl, or alkynyl groups.[4]

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-2-fluoropyridine derivative via a palladium-catalyzed cross-coupling reaction between this compound and an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the chosen arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

-

Reagent Addition:

-

Under the inert atmosphere, add the palladium catalyst to the flask.

-

Add the degassed solvent system via syringe. The reaction mixture is typically heterogeneous.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and an organic solvent (e.g., Ethyl Acetate).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification and Analysis:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

-

Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm its identity and purity.

-

Visualized Experimental Workflow

The logical flow of the Suzuki-Miyaura coupling protocol is visualized below. This diagram outlines the major stages from initial preparation to final product analysis, providing a clear and concise overview for laboratory execution.

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]

- 5. This compound | C5H3FIN | CID 7023570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to 2-Fluoro-4-iodopyridine: Structure, Nomenclature, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-iodopyridine, a key building block in medicinal chemistry and materials science. This document details its structure, nomenclature, physicochemical properties, and key synthetic methodologies, including a representative protocol for its preparation and its application in Suzuki-Miyaura cross-coupling reactions.

Core Concepts: Structure and Nomenclature

This compound is a halogenated pyridine derivative featuring a fluorine atom at the 2-position and an iodine atom at the 4-position of the pyridine ring. This substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate in the synthesis of complex organic compounds.[1][2]

Chemical Structure:

The structure of this compound is characterized by a six-membered aromatic heterocycle containing one nitrogen atom, with fluoro and iodo substituents at positions 2 and 4, respectively.

Nomenclature:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₃FIN | [3][5] |

| Molecular Weight | 222.99 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 57-58 °C | [2][6] |

| Boiling Point | 223 °C at 760 mmHg | [2] |

| Density | 2.046 g/cm³ | [2] |

| Purity | ≥98% (typically) | |

| Storage | Store at 0-8 °C in a tightly sealed container |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common approach being a Sandmeyer-type reaction starting from 2-fluoro-4-aminopyridine. This involves the diazotization of the amino group followed by iodination.

Experimental Protocol: Synthesis via Diazotization (Representative)

This protocol is adapted from established procedures for similar halogenated pyridines.

Materials:

-

2-Fluoro-4-aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

10% Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add concentrated sulfuric acid to deionized water while cooling in an ice-salt bath to prepare a dilute sulfuric acid solution.

-

To this cooled acidic solution, add 2-fluoro-4-aminopyridine portion-wise, ensuring the temperature remains below 10 °C.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

-

Iodination:

-

Prepare a solution of potassium iodide in deionized water.

-

Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

-

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The differential reactivity of the C-I and C-F bonds allows for selective functionalization at the 4-position. The C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the more stable C-F bond. This enables the synthesis of 2-fluoro-4-arylpyridines, which are important scaffolds in medicinal chemistry.[1][7]

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Under a positive flow of the inert gas, add the palladium catalyst (0.03 equiv).

-

Add the degassed solvent mixture via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-fluoro-4-arylpyridine.

-

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis of this compound and its subsequent application in a Suzuki-Miyaura coupling reaction.

Caption: Synthetic route to this compound.

Caption: Workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery and Materials Science

This compound serves as a critical intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1]

-

Medicinal Chemistry: The introduction of the 2-fluoropyridine moiety is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[7] It is a key building block for the development of novel therapeutic agents, including anti-cancer and anti-infective drugs.[7]

-

Materials Science: This compound is also utilized in the preparation of functional materials like organic light-emitting diodes (OLEDs) and organic semiconductors. The unique electronic properties of the fluorinated pyridine ring can be leveraged to tune the electronic and optical characteristics of these materials.[7]

This guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences. The detailed information on its properties and synthetic applications is intended to facilitate its effective use in the laboratory and in the development of new chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C5H3FIN | CID 7023570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 22282-70-8 [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 2-fluoro-4-iodopyridine, a key intermediate in medicinal chemistry and materials science.[1] This document details the reaction mechanisms, experimental protocols, and quantitative data to support the efficient laboratory-scale preparation of this versatile building block.

Introduction

This compound is a halogenated pyridine derivative with significant applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] The presence of both fluorine and iodine atoms on the pyridine ring offers unique reactivity for various chemical transformations. The fluorine atom can modulate the electronic properties and metabolic stability of a target molecule, while the iodine atom serves as a versatile handle for cross-coupling reactions.[1]

This guide focuses on a two-step synthesis beginning with the commercially available 2-amino-4-chloropyridine. The synthetic strategy involves an initial halogen exchange reaction to produce 2-amino-4-fluoropyridine, followed by a Sandmeyer-type diazotization and subsequent iodination to yield the final product.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a two-step process:

-

Halogen Exchange: Synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine.

-

Diazotization and Iodination: Conversion of 2-amino-4-fluoropyridine to this compound.

References

A Technical Guide to the Spectroscopic Data of 2-Fluoro-4-iodopyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Fluoro-4-iodopyridine (CAS No. 22282-70-8) is a halogenated pyridine derivative that serves as a versatile intermediate in medicinal chemistry and organic synthesis.[1] Its structure, featuring both an electron-withdrawing fluorine atom and a reactive iodine atom, makes it a valuable building block for creating complex pharmaceutical compounds and advanced materials.[2][3] Accurate structural elucidation and purity assessment are critical, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for this purpose.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for this compound. These values are estimated based on the known effects of substituents on pyridine rings and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.30 - 7.50 | Doublet of doublets (dd) | ³J(H,H) ≈ 5-6, ⁴J(H,F) ≈ 2-3 |

| H-5 | 7.10 - 7.30 | Doublet of doublets (dd) | ³J(H,H) ≈ 5-6, ⁴J(H,H) ≈ 1-2 |

| H-6 | 8.00 - 8.20 | Doublet (d) | ³J(H,H) ≈ 5-6 |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Predicted ¹J(C,F) (Hz) |

| C-2 | 162 - 166 | Doublet (d) | 230 - 250 |

| C-3 | 120 - 125 | Doublet (d) | ~20-30 |

| C-4 | 95 - 105 | Singlet (s) | - |

| C-5 | 130 - 135 | Doublet (d) | ~3-5 |

| C-6 | 150 - 154 | Doublet (d) | ~10-15 |

Table 3: Predicted FT-IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aromatic C=C / C=N | 1600 - 1450 | Ring Stretch |

| C-F | 1250 - 1100 | Stretch |

| C-I | 600 - 500 | Stretch |

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Setup and Data Acquisition:

-

The NMR spectra can be recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[4]

-

Insert the sample into the spectrometer's probe.

-

Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets (or doublets due to C-F coupling).[5] A wider spectral width (e.g., 0-220 ppm) is required.[6] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol details the use of the Attenuated Total Reflectance (ATR) technique, a common and convenient method for analyzing solid samples.

1. Instrument and Sample Preparation:

-

Ensure the FT-IR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.

-

Place a small amount (1-2 mg) of solid this compound directly onto the center of the ATR crystal.

2. Data Acquisition:

-

Lower the ATR press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.

-

Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

3. Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the wavenumbers (in cm⁻¹) of the significant absorption peaks.

Mandatory Visualization

The logical workflow for the complete spectroscopic characterization of a chemical intermediate like this compound is outlined below.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry, agricultural science, and materials science.[1][2] Its utility as a key intermediate in the synthesis of novel compounds, including antiviral and anticancer agents, necessitates a thorough understanding of its physicochemical properties, particularly its solubility.[1] This technical guide provides a comprehensive overview of the currently available solubility data for this compound, outlines detailed experimental protocols for its quantitative determination, and presents its key physicochemical characteristics. While specific quantitative solubility values in a range of solvents are not widely published, this guide equips researchers with the foundational knowledge and methodologies to ascertain the solubility profile of this versatile compound for their specific applications.

Introduction

This compound (CAS No. 22282-70-8) is a crystalline solid that serves as a pivotal building block in organic synthesis.[1][2] The presence of both a fluorine and an iodine atom on the pyridine ring allows for selective and diverse chemical modifications, making it a valuable precursor for creating complex molecular architectures.[1] The fluorine atom can enhance metabolic stability and lipophilicity in drug candidates, while the iodine atom is an excellent leaving group for cross-coupling reactions.[3] Understanding the solubility of this compound is critical for reaction optimization, purification, formulation, and bioavailability studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₅H₃FIN | [1][4] |

| Molecular Weight | 222.99 g/mol | [4] |

| Appearance | White to light yellow crystal/powder | [1] |

| Melting Point | 57-58 °C | [2][5] |

| Boiling Point | 223.0 ± 20.0 °C at 760 mmHg | [2][6] |

| Density | 2.0 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | -1.81 ± 0.10 | [7] |

| XLogP3 (Computed) | 1.9 | [4] |

Solubility Profile

Qualitative Solubility

Published data on the solubility of this compound is primarily qualitative. The available information is summarized in Table 2.

| Solvent | Qualitative Solubility | Source |

| Methanol | Soluble | [5][7] |

| Dichloromethane | Varies | [3] |

| Chloroform | Varies | [3] |

Based on its predicted pKa of -1.81, this compound is a very weak base. This suggests that its aqueous solubility is likely to be low and not significantly affected by pH in typical aqueous buffer systems. The positive XLogP3 value of 1.9 suggests a preference for more lipophilic environments.

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a solid compound like this compound.

Gravimetric Method

This is a reliable and straightforward method for determining thermodynamic solubility.

Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO, acetone, toluene)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the solvent of interest.

-

Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Ensure that excess solid remains.

-

-

Sample Collection:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, dry container.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's melting point).

-

Once all the solvent has been removed, cool the container in a desiccator and weigh it again.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of filtered solution (mL)] x 100

-

Caption: Workflow for the Gravimetric Solubility Determination Method.

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the chosen solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Solvent of interest

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Perform a series of dilutions to create several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. The plot should be linear (Beer-Lambert Law).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1a-1d).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Caption: Workflow for UV-Vis Spectrophotometry Solubility Determination.

Safety and Handling

This compound is associated with several hazards. It is crucial to handle this compound with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Some reports also indicate it may be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[4]

-

Precautionary Measures: It is recommended to wear protective gloves, eye protection, and respiratory protection when handling this compound. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

Conclusion

This compound is a valuable reagent in chemical synthesis. While comprehensive quantitative solubility data is not yet widely published, its physicochemical properties suggest low aqueous solubility and a preference for organic solvents. This guide provides the necessary context and detailed experimental protocols for researchers to determine the solubility of this compound in solvents relevant to their work. Such data will be invaluable for the continued application of this compound in the development of new pharmaceuticals, agrochemicals, and materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]

- 4. This compound | C5H3FIN | CID 7023570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | CAS#:22282-70-8 | Chemsrc [chemsrc.com]

- 7. This compound manufacturers and suppliers in india [chemicalbook.com]

A Technical Guide to the Core Reactions of 2-Fluoro-4-iodopyridine for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, possessing two distinct halogen atoms with differential reactivity, allow for selective and sequential functionalization. This enables the construction of complex molecular architectures and the synthesis of diverse libraries of substituted pyridines for drug discovery programs. This technical guide provides an in-depth overview of the key reactions involving this compound, complete with experimental protocols and quantitative data to facilitate its application in research and development.

Physicochemical Properties

| Property | Value |

| CAS Number | 22282-70-8 |

| Molecular Formula | C₅H₃FIN |

| Molecular Weight | 222.99 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 56-58 °C |

| Boiling Point | 223 °C at 760 mmHg |

| Density | 2.046 g/cm³ |

Core Synthetic Pathways

The differential reactivity of the C-I and C-F bonds in this compound is the cornerstone of its synthetic utility. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position while leaving the more robust carbon-fluorine bond at the 2-position intact for potential subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-iodo group of this compound is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the regioselective formation of a C-N bond at the 4-position of the pyridine ring. Microwave-assisted protocols have been shown to be particularly effective, offering rapid reaction times and high yields.

Quantitative Data for Buchwald-Hartwig Amination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| Aniline | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 150 | 30 | 95 |

| 4-Methoxyaniline | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 150 | 30 | 92 |

| 4-Chloroaniline | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 150 | 30 | 88 |

| Morpholine | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 150 | 30 | 75 |

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

-

To a microwave vial, add this compound (1.0 equiv.), the corresponding amine (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and BINAP (0.1 equiv.).

-

Add potassium carbonate (K₂CO₃, 2.0 equiv.) and anhydrous toluene.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 150 °C for 30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-4-aminopyridine derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond at the 4-position, providing access to 2-fluoro-4-alkynylpyridines, which are valuable intermediates for further synthetic transformations.

Representative Data for Sonogashira Coupling of Halopyridines

| Halopyridine | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 3-Fluoro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 92 |

| 3-Fluoro-4-iodopyridine | 1-Heptyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 85 |

| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 65 | 90 |

Experimental Protocol: Sonogashira Coupling

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv.), and Copper(I) iodide (CuI, 0.04 equiv.).

-

Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N, 2.0 equiv.).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 65 °C) may be necessary.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C single bonds between this compound and various aryl or vinyl boronic acids or esters.

Representative Data for Suzuki-Miyaura Coupling of Halopyridines

| Halopyridine | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 95 |

| 2,6-Dichloro-4-iodopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 88 |

| 3-Fluoro-4-iodopyridine | (2-pivaloylaminophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 75 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Stille Coupling

The Stille coupling provides another efficient route to C-C bond formation by reacting this compound with organostannane reagents.

Representative Data for Stille Coupling of Halopyridines

| Halopyridine | Organostannane | Catalyst | Solvent | Temp. (°C) | Yield (%) |

| 2-Bromo-4-iodopyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 90 | 85 |

| 2-Bromo-4-iodopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 90 | 80 |

Experimental Protocol: Stille Coupling

-

To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

-

Add an anhydrous, degassed solvent like toluene via syringe.

-

Add the organostannane reagent (1.1 equiv.) via syringe.

-

Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction and quench with a saturated aqueous solution of KF.

-

Stir for 30 minutes, then filter the resulting precipitate.

-

Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by flash column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of this compound with an organozinc reagent, offering a valuable method for creating C-C bonds, including with sp³-hybridized carbons.

Representative Data for Negishi Coupling of Halopyridines

| Halopyridine | Organozinc Reagent | Catalyst | Solvent | Temp. | Yield (%) |

| 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | THF | Reflux | 97 |

| 2-Bromopyridine | Ethylzinc bromide | Pd(dppf)Cl₂ | THF | RT | 85 |

Experimental Protocol: Negishi Coupling

-

Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, prepare the organozinc reagent by either transmetalation of an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂) or by direct insertion of activated zinc into an organic halide.

-

Coupling Reaction: In a separate flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) in an anhydrous solvent such as THF.

-

Add the freshly prepared organozinc reagent (1.2 equiv.) to the solution at room temperature.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While the C-F bond is generally robust, the electron-withdrawing nature of the pyridine nitrogen and the iodine at the 4-position can activate the 2-position for nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles under forcing conditions. However, substitution at the 4-position by displacing the iodo group can also occur, especially with softer nucleophiles. The regioselectivity is dependent on the nature of the nucleophile and the reaction conditions.

Representative Nucleophiles for SNAr on Halopyridines

| Nucleophile Type | Example | Product Type |

| O-Nucleophiles | Sodium Methoxide | 2-Fluoro-4-methoxypyridine |

| S-Nucleophiles | Sodium Thiophenoxide | 2-Fluoro-4-(phenylthio)pyridine |

| N-Nucleophiles | Piperidine | 4-Iodo-2-(piperidin-1-yl)pyridine |

Experimental Protocol: Nucleophilic Aromatic Substitution

-

In a sealed tube or round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

-

Add the nucleophile (1.5-2.0 equiv.) and, if necessary, a base (e.g., K₂CO₃, NaH).

-

Heat the reaction mixture to the required temperature (ranging from room temperature to >100 °C, depending on the nucleophile's reactivity).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of novel pyridine-based compounds for drug discovery. Its differentiated reactivity allows for a wide range of selective transformations, including a variety of palladium-catalyzed cross-coupling reactions at the 4-position and nucleophilic aromatic substitution. This guide provides a foundational understanding and practical protocols for leveraging the unique chemistry of this important intermediate.

The Strategic Role of 2-Fluoro-4-iodopyridine in Modern Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-iodopyridine has emerged as a pivotal building block in heterocyclic chemistry, offering a unique combination of reactivity and selectivity that is highly valued in the synthesis of complex organic molecules. This di-halogenated pyridine derivative serves as a versatile scaffold, primarily in the development of novel pharmaceuticals and advanced functional materials. The strategic placement of a fluorine atom at the 2-position and an iodine atom at the 4-position imparts distinct electronic properties and differential reactivity, enabling chemists to perform regioselective modifications. The carbon-iodine bond, being more labile, is readily functionalized through various cross-coupling reactions, while the more robust carbon-fluorine bond often enhances the biological activity and metabolic stability of the final product. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways and workflows.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Among these, pyridine derivatives are of particular importance due to their presence in numerous biologically active molecules. This compound (CAS No: 22282-70-8) is a key intermediate that has gained significant attention for its utility in constructing complex molecular architectures.[1] The fluorine atom at the 2-position influences the electron distribution within the pyridine ring, enhancing its stability and often improving the pharmacokinetic profile of drug candidates.[2] The iodine atom at the 4-position acts as an excellent leaving group, facilitating a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[2] This guide will delve into the core aspects of this compound chemistry, providing researchers and drug development professionals with the essential knowledge to effectively utilize this versatile reagent.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in synthesis and for the characterization of its derivatives.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃FIN | [3][4] |

| Molecular Weight | 222.99 g/mol | [4] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 57 °C | [5] |

| Boiling Point | 223.0 ± 20.0 °C at 760 mmHg | [5] |

| Density | 2.0 ± 0.1 g/cm³ | [5] |

| Flash Point | 88.6 ± 21.8 °C | [5] |

| CAS Number | 22282-70-8 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound and its derivatives. Below is a summary of expected spectroscopic characteristics.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the fluorine and iodine substituents. |

| ¹³C NMR | Five distinct signals for the carbon atoms of the pyridine ring. The carbons attached to fluorine and iodine will show characteristic chemical shifts and C-F coupling. |

| ¹⁹F NMR | A single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule (C₅H₃FIN). The isotopic pattern of iodine may also be observable. |

Note: Specific spectral data can vary depending on the solvent and instrument used. Researchers should consult spectral databases for detailed information.[6]

Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research and industry. While several methods exist, a common and effective route involves a Sandmeyer-type reaction starting from a readily available aminopyridine precursor.[7]

Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Diazotization and Iodination

This protocol is adapted from established procedures for Sandmeyer reactions on aminopyridines.[7]

Materials:

-

3-Fluoro-4-aminopyridine

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

10% aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a reaction vessel, carefully add sulfuric acid to deionized water, maintaining a low temperature.

-

To this cooled acidic solution, add 3-fluoro-4-aminopyridine portion-wise, ensuring the temperature remains below 10 °C.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide in deionized water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

-

Reactivity and Key Transformations

The differential reactivity of the C-I and C-F bonds in this compound is the cornerstone of its synthetic utility. The C-I bond is significantly more susceptible to cleavage, allowing for regioselective functionalization at the 4-position.[2]

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various boronic acids or esters. This reaction is widely used to introduce aryl or heteroaryl moieties.

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol (General):

-

To a reaction vessel under an inert atmosphere, add this compound, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water).

-

Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water and an organic solvent, and separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Note: Specific conditions may vary depending on the boronic acid used.[8]

The Sonogashira coupling is a reliable method for forming C-C triple bonds by reacting this compound with terminal alkynes.

Caption: General workflow for Sonogashira coupling.

Experimental Protocol (General):

-

To a reaction vessel under an inert atmosphere, add this compound, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[9]

-

Add an anhydrous, degassed solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine, 2-3 equivalents).[9]

-

Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-65 °C) and monitor by TLC or LC-MS.[9]

-

Upon completion, dilute with an organic solvent and filter through celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.[9]

Yields for Sonogashira couplings with similar bromocyanofluoro pyridine nuclei have been reported to be in the range of 85-93%.[10]

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridines. This reaction is particularly selective for the C-I bond at the 4-position.[11]

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol (Microwave-Assisted): [11]

-

In a microwave vial, combine this compound, the amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., K₂CO₃).

-

Add a suitable solvent (e.g., toluene, dioxane).

-

Seal the vial and heat in a microwave reactor for a specified time (e.g., 30 minutes).

-

After cooling, work up the reaction as described for the other cross-coupling reactions.

-

Purify the product by column chromatography.

This microwave-assisted protocol has been reported to give good yields.[11]

Nucleophilic Aromatic Substitution (SNA r)

While cross-coupling reactions are predominant for functionalizing the 4-position, the electron-withdrawing nature of the fluorine atom and the ring nitrogen activates the pyridine ring towards nucleophilic aromatic substitution. However, the C-I bond is generally more reactive than the C-F bond. Strong nucleophiles can displace the fluorine at the 2-position, but this typically requires more forcing conditions than reactions at the 4-position.

Applications in Drug Discovery and Materials Science

The versatility of this compound makes it a valuable precursor in several high-tech fields.

Pharmaceutical Development

In medicinal chemistry, this compound is a key intermediate in the synthesis of a wide range of therapeutic agents, including antiviral and anticancer drugs.[1] The pyridine scaffold is a common motif in kinase inhibitors, and the ability to selectively functionalize the 2- and 4-positions allows for the fine-tuning of binding affinity and selectivity. The fluorine atom often enhances metabolic stability and cell permeability.[12][13]

Caption: General synthetic logic for kinase inhibitors.

Materials Science

This compound is also utilized in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.[2] The ability to introduce different functional groups via cross-coupling reactions allows for the tuning of the electronic and photophysical properties of these materials.

Conclusion

This compound is a highly valuable and versatile building block in heterocyclic chemistry. Its unique pattern of halogenation provides a powerful platform for the regioselective synthesis of complex pyridine derivatives. The well-established reactivity of the carbon-iodine bond in cross-coupling reactions, coupled with the beneficial effects of the fluorine substituent, makes this compound an indispensable tool for researchers in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in advancing these fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]

- 3. innospk.com [innospk.com]

- 4. This compound | C5H3FIN | CID 7023570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:22282-70-8 | Chemsrc [chemsrc.com]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Fluoro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-fluoro-4-iodopyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel 2-fluoro-4-arylpyridine derivatives. The inherent reactivity difference between the carbon-iodine and carbon-fluorine bonds allows for selective functionalization at the 4-position.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of drug discovery and development, the introduction of an aryl or heteroaryl moiety at the 4-position of a 2-fluoropyridine scaffold can significantly influence the pharmacological properties of a molecule. The fluorine atom at the 2-position can modulate basicity, improve metabolic stability, and enhance binding affinity to biological targets. This compound serves as an excellent substrate for such transformations due to the high reactivity of the C-I bond in oxidative addition to a palladium(0) catalyst, allowing for selective coupling while preserving the C-F bond for potential subsequent transformations.

Principle of Reactivity

The regioselectivity of the Suzuki coupling reaction with this compound is primarily governed by the difference in bond dissociation energies between the carbon-iodine and carbon-fluorine bonds. The C-I bond is significantly weaker than the C-F bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. This allows for the selective formation of a new carbon-carbon bond at the 4-position under carefully controlled reaction conditions.

Data Presentation: Representative Suzuki Coupling Reactions